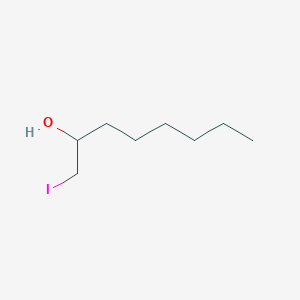
1-Iodo-2-octanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-2-octanol is an organic compound with the molecular formula C8H17IO. It is a derivative of octanol, where an iodine atom is substituted at the second carbon position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodo-2-octanol can be synthesized through several methods. One common approach involves the iodination of 2-octanol. This reaction typically uses iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under controlled conditions to achieve the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodo-2-octanol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group (-OH) can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form 2-octanol or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
- Substitution reactions yield various substituted octanols.
- Oxidation reactions produce octanal or 2-octanone.
- Reduction reactions regenerate 2-octanol .
Wissenschaftliche Forschungsanwendungen
1-Iodo-2-octanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: It is used in studies involving the modification of biological molecules and as a probe for investigating biochemical pathways.
Wirkmechanismus
The mechanism by which 1-iodo-2-octanol exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the hydroxyl group undergoes transformation, leading to the formation of different functional groups. The molecular targets and pathways involved vary based on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
2-Iodo-1-octanol: Another isomer with the iodine atom at a different position.
1-Bromo-2-octanol: Similar structure with bromine instead of iodine.
1-Chloro-2-octanol: Similar structure with chlorine instead of iodine.
Uniqueness: 1-Iodo-2-octanol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine make it a better leaving group in substitution reactions, enhancing its utility in organic synthesis .
Eigenschaften
CAS-Nummer |
35605-16-4 |
|---|---|
Molekularformel |
C8H17IO |
Molekulargewicht |
256.12 g/mol |
IUPAC-Name |
1-iodooctan-2-ol |
InChI |
InChI=1S/C8H17IO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3 |
InChI-Schlüssel |
RPCSNKMYDUVCJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CI)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















